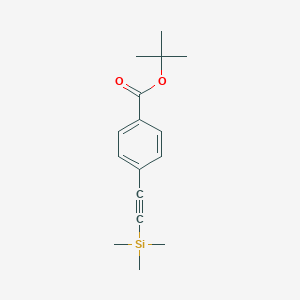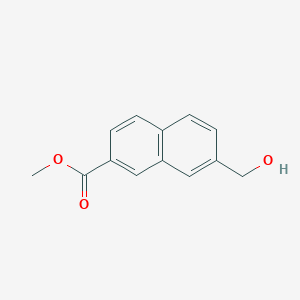![molecular formula C7H8O4 B173528 (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde CAS No. 197459-90-8](/img/structure/B173528.png)
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde, also known as Furfuraldehyde, is a chemical compound that has been extensively studied for its potential applications in various fields. This compound is a colorless liquid that has a characteristic odor and is soluble in water.
Wirkmechanismus
The mechanism of action of (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the growth and proliferation of cancer cells. It also has anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has been shown to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of bacteria.
Biochemical and Physiological Effects:
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the growth of bacteria. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, making it a cost-effective option for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to its use. (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has a characteristic odor, which can be unpleasant and may interfere with experiments. Additionally, it can be toxic at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede. One area of interest is its potential use as a biofuel. Researchers are exploring ways to use (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede as a renewable energy source, which could have significant environmental benefits. Additionally, there is ongoing research into its potential use in the pharmaceutical industry. Researchers are exploring ways to use (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede to develop new cancer treatments and anti-inflammatory drugs. Finally, there is ongoing research into its potential use in the food industry. Researchers are exploring ways to use (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede as a natural preservative and flavoring agent.
Conclusion:
In conclusion, (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede is a chemical compound that has been extensively studied for its potential applications in various fields. It can be synthesized by the acid-catalyzed dehydration of pentoses, and has been found to have anticancer, anti-inflammatory, and antimicrobial properties. While it has several advantages for use in lab experiments, there are also limitations to its use. However, there are several future directions for research on (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede, including its potential use as a biofuel, in the pharmaceutical industry, and in the food industry.
Synthesemethoden
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede can be synthesized by the acid-catalyzed dehydration of pentoses, which are found in agricultural waste products such as corn cobs, rice hulls, and wheat straw. The process involves the hydrolysis of pentoses to produce furfural, which is then oxidized to furfuraldehyde. This method is cost-effective and environmentally friendly, making it a popular method for the production of (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede.
Wissenschaftliche Forschungsanwendungen
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to have anticancer, anti-inflammatory, and antimicrobial properties. In the food industry, it has been used as a flavoring agent and preservative. In the agricultural industry, it has been used as a pesticide and herbicide. (2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehydede has also been studied for its potential use in the production of biofuels and other renewable energy sources.
Eigenschaften
CAS-Nummer |
197459-90-8 |
|---|---|
Produktname |
(2R,3Ar,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde |
Molekularformel |
C7H8O4 |
Molekulargewicht |
156.14 g/mol |
IUPAC-Name |
(2R,3aR,6aR)-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-carbaldehyde |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-5-6(10-4)2-7(9)11-5/h3-6H,1-2H2/t4-,5-,6-/m1/s1 |
InChI-Schlüssel |
PDKUTLJQKVIWEI-HSUXUTPPSA-N |
Isomerische SMILES |
C1[C@@H](O[C@H]2[C@@H]1OC(=O)C2)C=O |
SMILES |
C1C(OC2C1OC(=O)C2)C=O |
Kanonische SMILES |
C1C(OC2C1OC(=O)C2)C=O |
Synonyme |
D-xylo-Hepturonic acid, 2,5-anhydro-3,6-dideoxy-, gamma-lactone (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



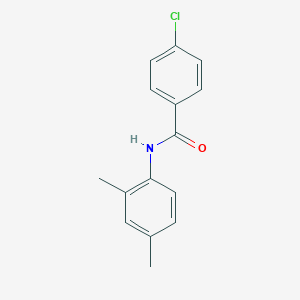

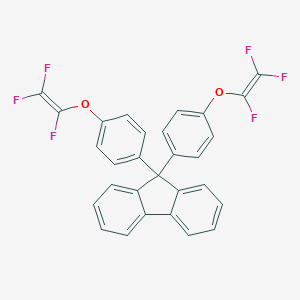
![2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B173455.png)
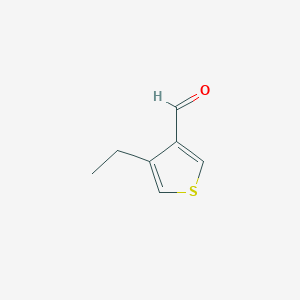
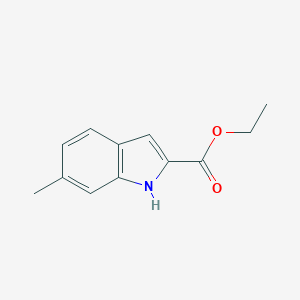


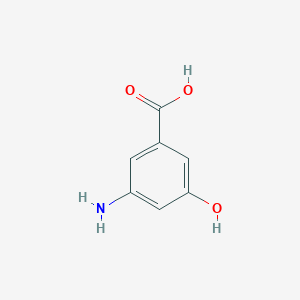
![3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)benzoic acid methyl ester](/img/structure/B173476.png)

